molecular formula C9H5BrF3IO B2838410 3-Iodo-5-(trifluoromethyl)phenacyl bromide CAS No. 1823897-02-4

3-Iodo-5-(trifluoromethyl)phenacyl bromide

Cat. No.: B2838410
CAS No.: 1823897-02-4
M. Wt: 392.942
InChI Key: JSLOXLJXBDELNI-UHFFFAOYSA-N
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Description

3-Iodo-5-(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C9H5BrF3IO and a molecular weight of 392.94 g/mol . It is known for its unique structure, which includes an iodine atom, a trifluoromethyl group, and a bromide group attached to a phenacyl moiety. This compound is used in various scientific research applications due to its reactivity and unique properties.

Preparation Methods

The synthesis of 3-Iodo-5-(trifluoromethyl)phenacyl bromide typically involves the bromination of 3-Iodo-5-(trifluoromethyl)acetophenone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods may involve large-scale bromination reactions using bromine or other brominating agents in the presence of catalysts to achieve high yields and purity .

Chemical Reactions Analysis

3-Iodo-5-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Iodo-5-(trifluoromethyl)phenacyl bromide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Iodo-5-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromide group can be displaced by nucleophiles, leading to the formation of new bonds and products. The trifluoromethyl group and iodine atom contribute to the compound’s reactivity and stability, influencing its interactions with other molecules .

Comparison with Similar Compounds

3-Iodo-5-(trifluoromethyl)phenacyl bromide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to other similar compounds.

Biological Activity

3-Iodo-5-(trifluoromethyl)phenacyl bromide is a notable organofluorine compound with significant applications in medicinal chemistry and synthetic organic chemistry. This compound is characterized by its unique structural features, including a trifluoromethyl group and halogen substituents, which contribute to its biological activity and reactivity. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₅BrF₃I. The presence of the trifluoromethyl group enhances its electronic properties, making it a potent candidate for various chemical reactions. The compound's structure allows it to participate in electrophilic substitution reactions, nucleophilic substitutions, and other transformations that are essential in drug development and agrochemical synthesis .

Synthesis

The synthesis of this compound typically involves the bromination of 3-Iodo-5-(trifluoromethyl)acetophenone. The reaction can be performed using bromine in a suitable solvent under controlled conditions to optimize yield and minimize side reactions. Key parameters include:

  • Temperature : Influences the reactivity of the bromine reagent.
  • Concentration : Affects the rate of reaction and product distribution.
  • Time : Longer reaction times can lead to increased by-products .

The biological activity of this compound is primarily attributed to its electrophilic nature. The halogen substituents make the compound reactive towards nucleophiles, leading to various biochemical interactions. For example:

  • Nucleophilic Substitution : Nucleophiles attack the carbon atom bonded to bromine, resulting in the formation of new functional groups.
  • Influence on Biochemical Pathways : Compounds with trifluoromethyl groups can modulate various pathways due to their unique electronic properties .

Biological Activity

Research indicates that this compound exhibits promising biological activities, including:

  • Antiviral Properties : Certain indole derivatives related to this compound have shown inhibitory effects against influenza A virus .
  • Potential in Cancer Therapy : The compound's ability to interact with multiple receptors suggests potential applications in targeting cancer cells .

Case Studies

Several studies have investigated the biological implications of compounds similar to this compound:

  • Inhibitory Effects on Viral Replication :
    • A study demonstrated that derivatives with trifluoromethyl groups exhibited significant antiviral activity against RNA viruses. This was attributed to their ability to disrupt viral replication processes .
  • Anticancer Activity :
    • Research has shown that compounds featuring similar structural motifs can induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival .

Data Table: Biological Activity Overview

Activity TypeDescriptionReference
AntiviralInhibitory effects on influenza A
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of specific enzyme activities

Properties

IUPAC Name

2-bromo-1-[3-iodo-5-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3IO/c10-4-8(15)5-1-6(9(11,12)13)3-7(14)2-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLOXLJXBDELNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)I)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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